molecular formula C18H13BrN4S B2970485 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-49-8

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2970485
CAS No.: 1105246-49-8
M. Wt: 397.29
InChI Key: GOVYPKYXZUFQTP-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . It is part of a novel series of compounds synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a σ σ bond between Br⊕ Br ⊕ and the aromatic ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacteria and fungi, as well as cancer cells . The compound has been shown to exhibit promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) . It also demonstrates anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biological processes within the target cells, leading to their death . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects various biochemical pathways within the target cells. In the case of pathogenic bacteria and fungi, it disrupts essential metabolic processes, leading to cell death . In cancer cells, it interferes with cell proliferation and survival pathways, thereby inhibiting tumor growth . The exact pathways affected and their downstream effects are subject to ongoing research.

Pharmacokinetics

The compound exhibits promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed into the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted in a timely manner . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body .

Result of Action

The result of the compound’s action is the inhibition of growth and survival of pathogenic bacteria, fungi, and cancer cells . This leads to a reduction in infection or tumor size, respectively . The molecular and cellular effects of the compound’s action are complex and involve changes in gene expression, protein function, and cellular metabolism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target cells . Understanding these factors is crucial for optimizing the use of the compound in treating infections and cancer .

Properties

IUPAC Name

4-(4-bromophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYPKYXZUFQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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